N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6OS and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Activities
Synthesis of Heterocyclic Compounds with Anti-inflammatory Potential
A study by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds, including those related to the chemical structure of interest, demonstrating analgesic and anti-inflammatory activities. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, showing significant potential as anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antipsychotic Agents Development
Evaluation as Antipsychotic Agents
Norman et al. (1996) conducted research on heterocyclic carboxamides, including pyrimidine derivatives, assessing their potential as antipsychotic agents. The study focused on their binding affinity to dopamine and serotonin receptors, revealing promising antipsychotic properties with minimal extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Antituberculosis Activity
Mycobacterium tuberculosis GyrB Inhibitors
A series of compounds, including thiazole-piperidine hybrids, were synthesized and evaluated for their activity against Mycobacterium tuberculosis by Jeankumar et al. (2013). One compound in particular showed promise as an antituberculosis agent due to its inhibition of the GyrB ATPase activity and DNA gyrase, with minimal cytotoxicity (Jeankumar et al., 2013).
Anticancer Research
Anticancer and Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, investigating their cytotoxic activities against various cancer cell lines and their potential as anti-5-lipoxygenase agents. These compounds showed significant cytotoxic activity against selected cell lines, highlighting their potential in anticancer research (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
DNA Cleavage and Anti-angiogenic Activities
Novel Piperidine Derivatives for DNA Cleavage and Anti-angiogenesis
Kambappa et al. (2017) explored the synthesis of novel piperidine derivatives, including their ability to inhibit angiogenesis and cleave DNA. These compounds were tested using the chick chorioallantoic membrane model and gel electrophoresis for DNA cleavage, showing significant potential for anticancer therapy through both anti-angiogenic and cytotoxic effects (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Propriétés
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-piperidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-2-3-7-14-20-21-16(24-14)19-15(23)12-10-13(18-11-17-12)22-8-5-4-6-9-22/h10-11H,2-9H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFSLJLKXNSMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.